molecular formula C9H12F3NO4 B15025298 Diethyl (1-amino-2,2,2-trifluoroethylidene)propanedioate

Diethyl (1-amino-2,2,2-trifluoroethylidene)propanedioate

Cat. No.: B15025298
M. Wt: 255.19 g/mol
InChI Key: UCZJFVPDDKIJMO-UHFFFAOYSA-N
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Description

Diethyl (1-amino-2,2,2-trifluoroethylidene)propanedioate is a chemical compound known for its unique structural properties and reactivity. It is a derivative of propanedioic acid, featuring a trifluoroethylidene group and an amino group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-amino-2,2,2-trifluoroethylidene)propanedioate typically involves a Knoevenagel-type reaction. This reaction involves the condensation of 1,3-diketone substrates with trifluoroacetic anhydride in the presence of a base such as triethylamine . The electrophilic species of trifluoroacetaldehyde is generated in situ, facilitating the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-amino-2,2,2-trifluoroethylidene)propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Condensation Reactions: It can undergo further condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Diethyl (1-amino-2,2,2-trifluoroethylidene)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (1-amino-2,2,2-trifluoroethylidene)propanedioate involves its interaction with various molecular targets. The trifluoroethylidene group can enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. The amino group can form hydrogen bonds and engage in nucleophilic attacks, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1-amino-2,2,2-trifluoroethylidene)propanedioate is unique due to the presence of both an amino group and a trifluoroethylidene group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C9H12F3NO4

Molecular Weight

255.19 g/mol

IUPAC Name

diethyl 2-(1-amino-2,2,2-trifluoroethylidene)propanedioate

InChI

InChI=1S/C9H12F3NO4/c1-3-16-7(14)5(8(15)17-4-2)6(13)9(10,11)12/h3-4,13H2,1-2H3

InChI Key

UCZJFVPDDKIJMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)N)C(=O)OCC

Origin of Product

United States

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